molecular formula C25H20N3NaO6S B1143992 Xylidyl blue I CAS No. 14936-97-1

Xylidyl blue I

Cat. No. B1143992
CAS RN: 14936-97-1
M. Wt: 513.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to Xylidyl Blue I often involves complex reactions, including the formation of complexes with metals such as magnesium, as shown in a study on the magnesium-xylidyl blue II complex, highlighting the analytical properties and reaction conditions of xylidyl blue with magnesium (Svoboda & Chromý, 1971).

Molecular Structure Analysis

The molecular structure of Xylidyl Blue I and related compounds has been explored through various spectroscopic and structural analysis methods. For example, the structure of blue luminescent compounds has been determined using X-ray crystallography, revealing insights into the molecular packing and interactions responsible for their luminescent properties (Wen-yu Yang et al., 2000).

Chemical Reactions and Properties

Xylidyl Blue I participates in complex formation reactions, significantly influencing its analytical applications. A study on the uranium-Xylidyl Blue I complex demonstrated its use in linear sweep polarography for uranium detection, highlighting the complex's strong adsorption and sensitivity (Zhao, Cai, & Li, 1987).

Physical Properties Analysis

The physical properties, including stability and luminescence of Xylidyl Blue I-related compounds, are crucial for their application in materials science. Compounds exhibiting blue phosphorescence with high quantum yields have been synthesized, demonstrating the importance of the molecular structure in achieving desired optical properties (Yi‐Ming Cheng et al., 2007).

Scientific Research Applications

  • Uranium Detection : Xylidyl Blue I has been used in linear sweep polarography for the sensitive detection of uranium, particularly in trace amounts in ores. The method involves a complex formation with uranium and spectrophotometric measurement (Zhao, Cai, & Li, 1987).

  • Magnesium Analysis : The interaction of Xylidyl Blue II (a derivative of Xylidyl Blue I) with magnesium has been studied for spectrophotometric analysis, providing insights into optimal reaction conditions for practical applications (Svoboda & Chromý, 1971).

  • Removal of Uranyl Ions : Xylidyl Blue embedded in a hydrogel has been investigated for the effective removal of uranyl ions from aqueous solutions. This study highlights the potential of Xylidyl Blue as a material for environmental applications (Şenol et al., 2020).

  • Protein Analysis : The use of Xylidyl Blue in blue native electrophoresis has been evaluated for analyzing the oligomeric state of membrane transport proteins, indicating its utility in biochemical research (Heuberger et al., 2002).

  • Biodegradation Studies : Research on the biodegradation of the triphenylmethane dye cotton blue by Penicillium ochrochloron provides insights into the environmental impact and degradation pathways of such dyes, which may include Xylidyl Blue (Shedbalkar, Dhanve, & Jadhav, 2008).

  • Copper Detection : A novel catalytic kinetic spectrophotometric method has been developed using Xylidyl Blue for the detection of trace amounts of copper in water samples, highlighting its potential in environmental monitoring (Gürkan, Ulusoy, & Dönmez, 2012).

Mechanism of Action

The mechanism of action of Xylidyl Blue I involves the formation of a purple complex with the magnesium ion in alkaline conditions . This is used for the spectrophotometric detection of magnesium .

properties

IUPAC Name

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSHJHJGLORTGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylidyl blue I

CAS RN

14936-97-1
Record name Xylidyl blue I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[[3-[[(2,4-dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?

A1: Xylidyl Blue I (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.

Q2: How does Xylidyl Blue I interact with magnesium, and how is this interaction used for measurement?

A2: Xylidyl Blue I forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.

Q3: What are the advantages of using Xylidyl Blue I for magnesium determination compared to other methods?

A3: Compared to techniques like atomic absorption spectroscopy, Xylidyl Blue I offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.

Q4: What types of samples have been analyzed for magnesium content using Xylidyl Blue I in these research papers?

A4: Researchers have successfully utilized Xylidyl Blue I for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].

Q5: Are there any known limitations or interferences associated with using Xylidyl Blue I for magnesium measurement?

A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using Xylidyl Blue I. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].

Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?

A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the Xylidyl Blue I method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.

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